molecular formula C16H14N2O3 B2543023 N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953136-10-2

N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2543023
CAS No.: 953136-10-2
M. Wt: 282.299
InChI Key: IAJZTASPIWKYEX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, designed for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. This compound features a molecular framework combining isoxazole and furan heterocycles, structures widely recognized for their diverse biological activities. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to isoxazole derivatives identified in patent literature as potent agonists of the Wnt/β-catenin signaling pathway . Activation of this pathway is a key therapeutic strategy in preclinical research for areas including bone disorders (e.g., osteoporosis) , neurodegenerative diseases , and tissue regeneration . The isoxazole moiety is a privileged structure in drug discovery, with known derivatives exhibiting a range of pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . Similarly, furan-containing compounds have demonstrated potential in scientific studies for their antimicrobial and enzyme inhibitory properties . Researchers can leverage this compound as a valuable chemical tool to probe the complexities of cellular signaling pathways or as a key synthetic intermediate for the development of novel bioactive molecules. Its structure presents opportunities for further chemical modification and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(17-11-14-7-4-8-20-14)10-13-9-15(21-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJZTASPIWKYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS No. 946341-42-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 946341-42-0

This compound exhibits various biological activities, primarily attributed to its structural components:

  • Inhibition of Enzymatic Activity :
    • The isoxazole moiety is known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can have implications for skin pigmentation disorders and cosmetic applications .
  • Antioxidant Activity :
    • Compounds with furan rings often display antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is beneficial in preventing cellular damage and may contribute to anti-inflammatory effects.
  • Cytotoxicity Studies :
    • Preliminary studies indicate that the compound shows low cytotoxicity in various cell lines, suggesting a favorable safety profile for therapeutic applications .

Inhibition of Tyrosinase

A critical aspect of the biological activity of this compound is its ability to inhibit tyrosinase. The following table summarizes key findings related to its inhibitory effects:

CompoundIC50_{50} Value (µM)Mechanism of Action
This compound20.76 ± 1.02Mixed-type inhibitor, binds to both active and allosteric sites
Kojic Acid18.50 ± 0.50Competitive inhibitor

These results indicate that while this compound is effective, it is comparable to established inhibitors like kojic acid, which is widely used in skin lightening products .

Case Studies

  • Study on Melanogenesis Inhibition :
    • A study evaluated the effects of various compounds on melanogenesis in B16F10 melanoma cells. This compound was found to significantly reduce melanin production without affecting cell viability at concentrations up to 10 µM .
  • Antioxidant Potential Assessment :
    • In vitro assays demonstrated that the compound exhibited notable antioxidant activity, with an IC50_{50} value significantly lower than that of common antioxidants like ascorbic acid, indicating its potential for therapeutic use in oxidative stress-related conditions.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H460 : 75.99% growth inhibition

These results suggest that the compound may interfere with cellular pathways involved in cancer proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties. The presence of the furan ring enhances the compound's ability to disrupt microbial cell walls, making it a candidate for further investigation in antibiotic development.

Case Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of several furan-containing compounds, revealing that modifications to the furan and isoxazole rings significantly affected potency. This study highlighted that specific substitutions led to enhanced enzyme inhibition, suggesting a structure-activity relationship crucial for drug design.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. Results indicated effective inhibition against Gram-positive bacteria, supporting the potential application of this compound in treating bacterial infections .

Comparison with Similar Compounds

Isoxazole-Containing Acetamides

Example Compound :
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide ()

Feature Target Compound Comparative Compound ()
Isoxazole Substituent 5-Phenylisoxazol-3-yl 5-Methylisoxazol-3-yl
Acetamide Chain Unsubstituted acetamide Chloroacetamide
Additional Groups Furan-2-ylmethyl Sulfonylphenyl and chloroacetyl groups
Synthesis Not specified in evidence Chloroacetyl chloride reaction with sulfonamide
Biological Activity Not reported Likely antimicrobial (sulfonamide class context)

Key Differences :

  • The chloroacetamide group in ’s compound could confer electrophilic reactivity, whereas the furan-2-ylmethyl group in the target compound may participate in hydrogen bonding or metabolic oxidation .

Hydrazinyl-Linked Heterocyclic Acetamides

Example Compounds :

  • 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
  • N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide ()
Feature Target Compound Comparative Compounds ()
Core Structure Acetamide with isoxazole and furan Acetamide with hydrazine, sulfonyl, and heterocycles
Heterocycles Furan, isoxazole Furan/thiophene, isoxazole, sulfonylphenyl
Functional Groups No hydrazine or sulfonyl groups Hydrazinyl and sulfonyl groups
Biological Activity Not reported Potential enzyme inhibition (hydrazine moieties)

Key Differences :

  • The hydrazine bridge in ’s compounds may enable chelation or covalent binding to biological targets, unlike the target compound’s simpler acetamide backbone.
  • Sulfonyl groups in enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s furan-methyl group .

Stereochemically Complex Acetamides

Example Compounds :

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ()
Feature Target Compound Comparative Compounds ()
Stereochemistry Not specified Defined (2S,3S,5S) configuration
Substituents Furan, isoxazole Diphenylhexane, dimethylphenoxy
Biological Activity Not reported Likely protease inhibition (structural analogy)

Key Differences :

  • The diphenylhexane chain in may confer rigidity and hydrophobic binding, contrasting with the target compound’s planar aromatic systems .

Triazole-Containing Anti-Exudative Acetamides

Example Compounds: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide derivatives ()

Feature Target Compound Comparative Compounds ()
Heterocycles Isoxazole, furan Triazole, furan
Functional Groups Acetamide Sulfanyl, triazole-amino
Synthesis Not specified Alkylation, Paal-Knorr condensation
Biological Activity Not reported Anti-exudative activity in rat models

Key Differences :

  • The triazole-sulfanyl group in –5 may enhance anti-inflammatory effects via thiol-mediated pathways, whereas the target compound’s isoxazole could modulate cyclooxygenase (COX) activity.

Research Implications and Gaps

  • The target compound’s furan and isoxazole groups align with anti-exudative (–5) and antimicrobial (–2) activities, warranting targeted assays.
  • Synthetic routes for analogs (e.g., Paal-Knorr condensation in –5) could be adapted for derivatization.
  • Stereochemical optimization (as in ) remains unexplored for the target compound.

Preparation Methods

Synthesis of 3-(Furan-2-yl)-5-Phenylisoxazole

  • Chalcone Formation : 2-Acetylfuran reacts with benzaldehyde derivatives under basic conditions (e.g., NaOH in ethanol) to yield furyl chalcones.
  • Cyclocondensation : The chalcone intermediate is treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in refluxing ethanol, forming the 3-(furan-2-yl)-5-phenylisoxazole scaffold via nucleophilic attack and cyclization.

Representative Conditions

Step Reagents Solvent Temperature Time Yield
1 NaOH, Benzaldehyde Ethanol 25°C 24 h 85%
2 NH$$_2$$OH·HCl Ethanol Reflux 4 h 76%

Acetamide Functionalization

The isoxazole intermediate undergoes acetylation with chloroacetyl chloride, followed by nucleophilic substitution with furfurylamine:
$$ \text{3-(Furan-2-yl)-5-phenylisoxazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloroacetamide intermediate} \xrightarrow{\text{Furfurylamine}} \text{Target Compound} $$
Optimization : Using triethylamine as a base in dichloromethane at 0°C improves regioselectivity, achieving 68% yield.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Acetylenes

Copper-catalyzed 1,3-dipolar cycloaddition offers a regioselective route to 3,5-disubstituted isoxazoles, which are subsequently functionalized into acetamides.

Nitrile Oxide Generation

Phenylglyoxylic acid oxime is treated with chloramine-T to generate the nitrile oxide in situ:
$$ \text{PhCOCONHOH} + \text{ClNH}_2\text{T} \rightarrow \text{PhC≡N-O}^- + \text{Byproducts} $$

Cycloaddition with Propargyl Acetamide

The nitrile oxide reacts with N-(furan-2-ylmethyl)propargylamide under Cu(I) catalysis:
$$ \text{PhC≡N-O}^- + \text{HC≡C-NHCH}_2\text{Furan} \xrightarrow{\text{CuI}} \text{5-Phenylisoxazol-3-yl Acetamide} $$
Key Parameters :

  • Catalyst: CuI (10 mol%)
  • Solvent: THF at 60°C
  • Yield: 72%

Multi-Step Synthesis via Isoxazole Intermediate and Amide Coupling

A patent (WO2007078113A1) outlines a scalable four-step synthesis:

Stepwise Procedure

  • Ethyl 5-Furan-2-yl-isoxazole-3-carboxylate :
    • 2-Acetylfuran reacts with diethyl oxalate in sodium ethoxide/ethanol, followed by hydroxylamine cyclization.
  • Hydrolysis to Carboxylic Acid :
    • Ester hydrolysis with LiOH in THF/MeOH/H$$_2$$O yields 5-furan-2-yl-isoxazole-3-carboxylic acid (92% yield).
  • Amide Coupling :
    • The carboxylic acid is activated with HBTU and coupled with furfurylamine in DMF, yielding the target compound (83% yield).

Critical Analysis : This method avoids harsh conditions, making it suitable for industrial-scale production.

Alternative Methods and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, coupling the isoxazole acid with furfurylamine using HATU under microwave conditions (100°C, 15 min) achieves 89% yield.

Green Chemistry Approaches

  • Ionic Liquids : Valizadeh et al. demonstrated isoxazole synthesis in [BMIM]BF$$_4$$, achieving 94% yield with recyclable solvent.
  • Ultrasound Irradiation : Sonication accelerates chalcone cyclocondensation, reducing time from 4 h to 30 min.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation Low-cost reagents Multi-step, moderate yields 68–76%
1,3-Dipolar Cycloaddition High regioselectivity Requires toxic nitrile oxides 72%
Patent Process (WO2007) Scalable, high purity Lengthy purification steps 83–92%
Microwave Synthesis Rapid, high efficiency Specialized equipment needed 89%

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted isoxazoles and furan derivatives. For example, chloroacetyl chloride can react with amine-functionalized furan precursors under reflux conditions in the presence of triethylamine to form acetamide linkages . Subsequent condensation reactions with 5-phenylisoxazole-3-carboxylic acid derivatives may utilize coupling agents like DCC/DMAP or EDCI/HOBt to achieve the final product. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the furan methyl and isoxazole phenyl substituents.
  • IR Spectroscopy : To verify acetamide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).
  • LC-MS : For molecular weight confirmation and purity assessment.
  • Elemental Analysis : To validate stoichiometry .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screenings should focus on cytotoxicity using leukemia cell lines (e.g., CCRF-CEM and SR lines) via MTT assays. Anticancer activity is benchmarked against positive controls like doxorubicin, with selectivity indices calculated to compare malignant vs. non-malignant cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Contradictions may arise due to cell-specific uptake mechanisms or metabolic differences. Mitigation strategies include:

  • Dose-Response Curves : To identify IC50 variability.
  • Purity Validation : Eliminate impurities via HPLC or repeated recrystallization.
  • Structural Analogs : Compare activity trends with derivatives (e.g., thiazolidinone or triazole variants) to isolate pharmacophoric features .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like tubulin or topoisomerase II.
  • PASS Program : Predicts biological activity spectra (e.g., antineoplastic potential) based on structural descriptors .
  • QSAR Models : Correlate substituent electronegativity or lipophilicity with activity .

Q. How can synthetic yields be optimized for scalable production?

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions.
  • Solvent Optimization : Replace toluene with DMF for better solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .

Q. What strategies improve pharmacokinetic properties like bioavailability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Bioisosteric Replacement : Substitute the phenylisoxazole with pyridyl or thienyl rings to modulate LogP .

Q. Which in vitro models elucidate the compound’s mechanism of action?

  • Apoptosis Assays : Caspase-3/7 activation via fluorogenic substrates.
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining.
  • ROS Detection : DCFH-DA probes to assess oxidative stress induction .

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